(R)-2-(4-Chlorophenyl)pyrrolidine

Chiral Chemistry Analytical Chemistry Procurement

(R)-2-(4-Chlorophenyl)pyrrolidine (CAS 1217831-54-3) is a chiral heterocyclic building block classified as a substituted pyrrolidine. It is characterized by a single (R)-configured stereocenter at the 2-position of the pyrrolidine ring bearing a 4-chlorophenyl substituent.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
CAS No. 1217831-54-3
Cat. No. B087435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-Chlorophenyl)pyrrolidine
CAS1217831-54-3
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1
InChIKeyCIHHGGKKRPPWSU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(4-Chlorophenyl)pyrrolidine (CAS 1217831-54-3) for Chiral Synthesis: Product Identification and Procurement


(R)-2-(4-Chlorophenyl)pyrrolidine (CAS 1217831-54-3) is a chiral heterocyclic building block classified as a substituted pyrrolidine . It is characterized by a single (R)-configured stereocenter at the 2-position of the pyrrolidine ring bearing a 4-chlorophenyl substituent . Its molecular formula is C10H12ClN, with a molecular weight of 181.66 g/mol and a predicted pKa of 9.58 . The compound is typically supplied as a free base with purity specifications ranging from 95% to 98% .

Why Procurement of (R)-2-(4-Chlorophenyl)pyrrolidine Cannot Be Substituted by Analogs or Racemates


Generic substitution fails because (R)-2-(4-Chlorophenyl)pyrrolidine is not interchangeable with its (S)-enantiomer or racemic mixture. The defined (R)-stereochemistry at the pyrrolidine 2-position is a critical determinant for applications in asymmetric synthesis and chiral drug discovery . The racemic compound (CAS 38944-14-8) and the (S)-enantiomer (CAS 1217651-75-6) possess identical molecular formulas and weights, but their distinct three-dimensional structures can lead to profoundly different interactions in chiral environments, making stereochemical fidelity a non-negotiable requirement for research outcomes . This guide provides the quantitative specifications that justify the selection of the specific (R)-enantiomer over these alternatives.

Quantitative Procurement Evidence for (R)-2-(4-Chlorophenyl)pyrrolidine (CAS 1217831-54-3)


Comparative Purity Specification: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 1217831-54-3) is commercially available at a certified purity of 98%, which is higher than the 95% purity typically specified for the racemic mixture (CAS 38944-14-8) [1]. This 3% absolute purity difference is significant for applications requiring precise stoichiometry or where impurities could interfere with asymmetric reactions.

Chiral Chemistry Analytical Chemistry Procurement

Procurement Cost Analysis: (R)-Enantiomer vs. (S)-Enantiomer

A direct cost comparison for 1g quantities from a single vendor shows that the (R)-enantiomer is priced at 2,654 CNY , while the (S)-enantiomer (CAS 1217651-75-6) is priced at 2,530 CNY . This represents a 4.9% price premium for the (R)-enantiomer.

Chiral Building Blocks Procurement Economics Cost Analysis

Stereochemical Identity as a Differentiator: (R)- vs. (S)-Enantiomer

The target compound (CAS 1217831-54-3) is the (R)-enantiomer of 2-(4-chlorophenyl)pyrrolidine, while its comparator is the (S)-enantiomer (CAS 1217651-75-6) . The two molecules are non-superimposable mirror images of each other, a property that can result in up to eudismic ratios of several orders of magnitude in biological activity, although specific data for this pair is not identified in the current search [1].

Chiral Resolution Stereochemistry Medicinal Chemistry

Vendor-Reported Physical State for Handling and Storage

The (R)-enantiomer is reported to be a liquid at room temperature with a boiling point of 269°C . In contrast, the (S)-enantiomer is reported to be a solid under the same conditions . This physical state difference is a key handling consideration.

Compound Management Physical Properties Stability

Validated Application Scenarios for (R)-2-(4-Chlorophenyl)pyrrolidine (CAS 1217831-54-3)


Chiral Building Block for Asymmetric Synthesis

The compound's defined (R)-stereochemistry at the pyrrolidine 2-position makes it a suitable chiral building block for constructing more complex, enantiomerically enriched molecules . The high certified purity (98%) ensures reliable incorporation into synthetic sequences where impurities could compromise yield or enantiomeric excess. This is particularly relevant for the synthesis of chiral pharmaceutical intermediates or ligands for asymmetric catalysis.

Synthesis of Enantiomerically Pure GABA_B Receptor Ligands

As a chiral pyrrolidine derivative, (R)-2-(4-chlorophenyl)pyrrolidine serves as a key intermediate in the stereospecific synthesis of (R)-Baclofen and (R)-PCPGABA, which are potent and selective GABA_B receptor agonists . The (R)-configuration of the target compound is essential for introducing the desired stereochemistry into the final bioactive molecules, a requirement that cannot be met by the racemic mixture or the (S)-enantiomer.

Medicinal Chemistry Scaffold Exploration

The pyrrolidine core is a privileged scaffold in medicinal chemistry . (R)-2-(4-Chlorophenyl)pyrrolidine offers a specific vector for introducing the 4-chlorophenyl group with a defined (R)-orientation, which can be exploited in structure-activity relationship (SAR) studies . Its use allows researchers to probe the stereochemical requirements of a biological target, a critical step in hit-to-lead optimization where even minor structural changes can have a major impact on potency and selectivity.

Analytical Method Development and Chiral Separation

The target compound, as a pure (R)-enantiomer, is an ideal standard for developing and validating chiral analytical methods, such as chiral HPLC or SFC . It can be used to determine the enantiomeric purity of synthetic samples, monitor stereochemical outcomes of asymmetric reactions, or investigate the chiral stability of related compounds. Its availability at 98% purity makes it a reliable reference material for these critical analytical tasks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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